![molecular formula C14H13F3N2O3 B2959303 N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE CAS No. 1421472-95-8](/img/structure/B2959303.png)
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a trifluoromethoxy group, which is a group containing a carbon atom bonded to three fluorine atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoxazole ring and the trifluoromethoxy group would be key structural features .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions occur. Isoxazole rings can participate in various chemical reactions, and the trifluoromethoxy group might also affect the compound’s reactivity .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies have highlighted the synthesis and evaluation of benzamide derivatives, including N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide, for their potential anticancer activities. These compounds have been tested against various cancer cell lines, showing moderate to excellent anticancer activity. This suggests a promising avenue for the development of new therapeutic agents targeting specific types of cancer (Ravinaik et al., 2021).
Antiviral Applications
Benzamide-based compounds have been synthesized and tested for their anti-influenza virus activity, particularly against the H5N1 subtype. These studies have led to the discovery of compounds with significant antiviral activities, indicating potential for the development of new antiviral drugs (Hebishy et al., 2020).
Enzyme Inhibition for Therapeutic Applications
Research has also been conducted on the inhibitory effects of benzamide derivatives on specific enzymes, such as stearoyl-CoA desaturase-1 (SCD-1), which plays a role in metabolic diseases. Compounds exhibiting potent inhibitory effects on SCD-1 have shown promise for the treatment of conditions like obesity and diabetes, showcasing another therapeutic application of these molecules (Uto et al., 2009).
Gelation Behavior and Material Science
In the field of materials science, benzamide derivatives have been explored for their gelation properties. Certain derivatives exhibit gelation behavior towards ethanol/water and methanol/water mixtures, which can be influenced by the presence of methyl functionality and non-covalent interactions. This research opens up possibilities for the use of these compounds in creating new materials with specific properties (Yadav & Ballabh, 2020).
Electrophysiological Activity for Cardiac Applications
Additionally, studies on N-substituted benzamides have shown their potential as antiarrhythmic agents. The electrophysiological activity of these compounds, particularly their effects on cardiac arrhythmias, highlights their significance in developing new treatments for heart conditions (Morgan et al., 1990).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of action
The compound contains an oxazole ring, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom. Oxazole derivatives have been found to exhibit a wide range of biological activities and are part of many drugs . The specific target would depend on the exact structure and functional groups present in the compound.
Eigenschaften
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c1-9-8-12(22-19-9)6-7-18-13(20)10-2-4-11(5-3-10)21-14(15,16)17/h2-5,8H,6-7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOSAJOJTXTJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Methoxy-1-(2-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2959221.png)

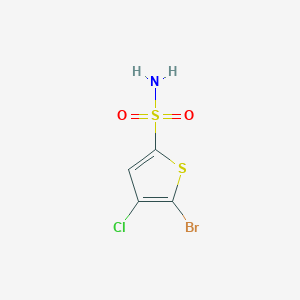
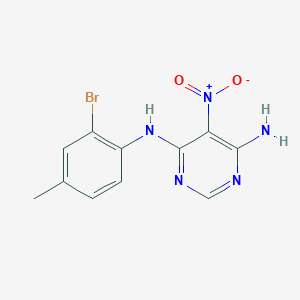
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2959226.png)
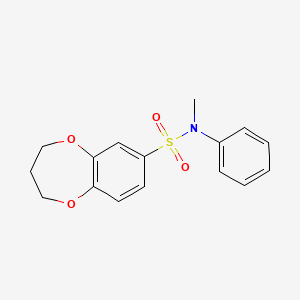
![4-bromo-1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2959231.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide](/img/structure/B2959234.png)
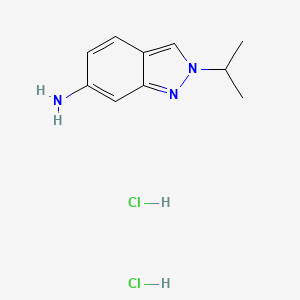
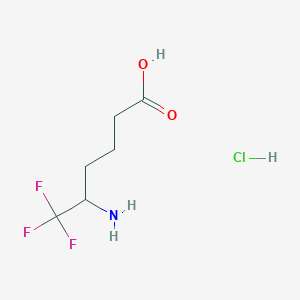
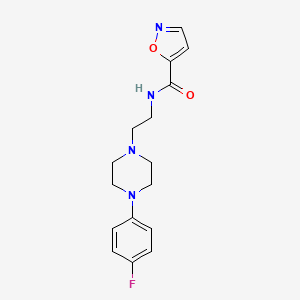
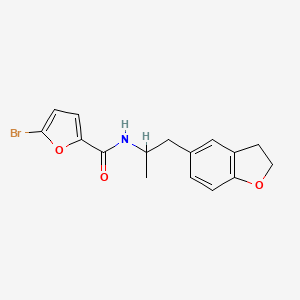

![N-(4-chlorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2959243.png)
